molecular formula C21H22N4O4S2 B2786296 N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 886912-70-5

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2786296
CAS No.: 886912-70-5
M. Wt: 458.55
InChI Key: WPLRNRQRBKVURX-UHFFFAOYSA-N
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Description

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This molecule is characterized by the presence of an oxadiazole ring, a phenyl group with a methylthio substituent, and a benzamide moiety linked to a piperidinylsulfonyl group. These functional groups contribute to its versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves several key steps:

  • Formation of the Oxadiazole Ring: : This is usually achieved through a cyclization reaction involving a hydrazide and a carboxylic acid or ester.

  • Introduction of the Methylthio Group: : This step often involves a nucleophilic substitution reaction where a thiol group is introduced to the aromatic ring.

  • Attachment of the Piperidinylsulfonyl Group: : This can be accomplished through a sulfonylation reaction involving piperidine and a suitable sulfonyl chloride.

  • Formation of the Benzamide Moiety: : The final step generally involves an amidation reaction where the intermediate compound is reacted with an amine or an amide.

Industrial Production Methods

For industrial production, the processes are typically scaled up with optimizations to ensure high yield and purity. This often includes:

  • Batch and Continuous Flow Processes: : To improve efficiency and consistency.

  • Catalysts and Reagents: : Use of specific catalysts to enhance reaction rates.

  • Purification Techniques: : Employing advanced methods such as chromatography and crystallization to ensure the compound's purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various types of reactions:

  • Oxidation: : Can be oxidized at the methylthio group to form sulfoxides or sulfones.

  • Reduction: : The nitro groups, if present, can be reduced to amines.

  • Substitution: : The aromatic hydrogen atoms can be substituted with various electrophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (like m-CPBA for oxidation), reducing agents (like hydrogen gas with palladium on carbon for reduction), and electrophiles (like bromine for halogenation). Typical conditions might involve room temperature to moderate heating, inert atmospheres (like nitrogen or argon), and specific solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions but can include:

  • Sulfoxides and Sulfones: : From oxidation reactions.

  • Amines: : From reduction reactions.

  • Substituted Aromatics: : From substitution reactions.

Scientific Research Applications

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide finds application in various domains:

Chemistry

  • Catalysis: : As a ligand in metal-catalyzed reactions.

  • Analytical Chemistry: : As a standard for calibrating equipment.

Biology

  • Enzyme Inhibition: : Potential inhibitor for certain enzymes due to its structural similarity to biological substrates.

  • Molecular Probes: : Used in labeling and imaging studies.

Medicine

  • Drug Development: : Investigated for its potential therapeutic effects in various diseases, including cancer and infections.

  • Pharmacology: : Studies on its binding affinity to different biological targets.

Industry

  • Material Science: : As a precursor for the synthesis of advanced materials with specific properties.

  • Agrochemicals: : Potential use in developing new pesticides or herbicides.

Mechanism of Action

The mechanism by which N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions often lead to inhibition of enzyme activity, modulation of receptor function, or disruption of nucleic acid processes. The exact pathways can vary depending on the biological context but generally involve binding to specific sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

  • N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

What sets N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide apart is its methylthio group, which can significantly affect its chemical reactivity and biological activity. This compound's structural features confer unique properties that are not found in its analogs, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-30-17-7-5-6-16(14-17)20-23-24-21(29-20)22-19(26)15-8-10-18(11-9-15)31(27,28)25-12-3-2-4-13-25/h5-11,14H,2-4,12-13H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLRNRQRBKVURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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